4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride
Description
Properties
IUPAC Name |
4-(3-chloro-2-cyanophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3S/c14-12-2-1-3-13(11(12)8-16)19-9-4-6-10(7-5-9)20(15,17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJREMEEIARHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380293 | |
| Record name | 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-72-8 | |
| Record name | 4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Intermediate 1 (Thiolate Derivative)
2-Fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) under inert gas protection. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Molar Ratio (Substrate:Na₂S) | 1:1.2 |
| Solvent | DMF (mass ratio 1:9.4 to substrate) |
| Temperature | 50–55°C |
| Reaction Time | 6 hours |
The reaction proceeds via nucleophilic aromatic substitution, where the fluoride group is replaced by a thiolate (-S⁻) moiety. Post-treatment involves ice-water quenching, alkaline extraction (pH adjustment to ~9–10), and dichloromethane purification. The intermediate is isolated as a pale-yellow solid with ~85% yield.
Step 2: Oxidation to Intermediate 2 (Sulfonic Acid)
Intermediate 1 undergoes oxidation using sodium hypochlorite (NaOCl) in acetic acid:
| Parameter | Value/Detail |
|---|---|
| Oxidant | NaOCl (12% aqueous solution) |
| Solvent | Acetic acid |
| Temperature | 20–30°C |
| Reaction Time | 4 hours |
The oxidation converts the thiolate to a sulfonic acid group (-SO₃H). Excess oxidant is neutralized with sodium bisulfite, followed by filtration and recrystallization from ethanol/water. This step achieves a 65–70% yield.
Step 3: Sulfonyl Chloride Formation
Intermediate 2 is treated with thionyl chloride (SOCl₂) under reflux:
| Parameter | Value/Detail |
|---|---|
| Reagent | SOCl₂ (3.5 equivalents) |
| Solvent | Toluene |
| Temperature | 80–85°C |
| Reaction Time | 3 hours |
The sulfonic acid is converted to the sulfonyl chloride (-SO₂Cl) via nucleophilic acyl substitution. Excess SOCl₂ is removed by distillation, and the product is purified via vacuum distillation or crystallization from n-heptane. The final step yields 75–80% purity, with an overall process yield of 43.03%.
Comparative Analysis of Synthetic Routes
While the three-step method dominates recent literature, alternative pathways exist but face limitations:
Diazotization-Based Methods (Historical Approach)
Traditional routes used diazotization of aniline derivatives followed by Sandmeyer-type reactions to introduce sulfonyl chloride groups. However, these methods:
Direct Sulfonation of Phenoxy Derivatives
Direct sulfonation of 3-chloro-2-cyanophenoxy benzene with chlorosulfonic acid has been attempted but suffers from:
Industrial Scalability and Process Optimization
The three-step route demonstrates superior scalability, as evidenced by:
Environmental and Economic Advantages
-
Waste Reduction : Generates only 0.5–1.0 kg of nitrogen-containing wastewater per kg product, vs. 3–5 kg in diazotization methods.
-
Cost Efficiency : Raw material costs are 40% lower than traditional routes.
-
Safety Profile : Eliminates explosive intermediates, enabling standard reactor use without specialized equipment.
Critical Process Parameters
Optimization studies reveal:
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NaOCl Concentration : 10–12% prevents over-oxidation to sulfones.
-
SOCl₂ Stoichiometry : <3.5 equivalents reduces HCl byproduct formation.
Quality Control and Analytical Characterization
Final product quality is ensured through:
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules . This reactivity is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonyl Chlorides
Key Comparison Table
*Note: Molecular formula and weight for the target compound are deduced based on structural analysis.
Structural and Functional Comparisons
a) 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- Substituent Effects : The trifluoromethyl (-CF₃) group at position 4 is a strong electron-withdrawing substituent, which significantly enhances the electrophilicity of the sulfonyl chloride group. The chlorine at position 2 adds further electron withdrawal but introduces minimal steric hindrance.
- Reactivity : The combined electron-withdrawing effects make this compound highly reactive in nucleophilic substitution reactions (e.g., with amines or alcohols). Its reactivity likely exceeds that of the target compound due to the stronger -CF₃ group compared to -CN or -Cl .
- Applications : Commonly used in pharmaceuticals and specialty chemicals where high reactivity is required.
b) 4-Isopropylbenzenesulfonyl chloride
- Substituent Effects : The isopropyl group (-C₃H₇) at position 4 is electron-donating and sterically bulky. This reduces the electrophilicity of the sulfonyl chloride group compared to the target compound.
- Reactivity : Lower reactivity in nucleophilic substitutions due to reduced electron withdrawal. The bulky isopropyl group may hinder access to the reactive site, making it less suitable for reactions requiring high electrophilicity .
- Applications : Primarily used in synthesizing surfactants or polymers where steric bulk is tolerable.
c) This compound
- Substituent Effects: The phenoxy group introduces steric bulk, while the -Cl and -CN groups provide moderate electron withdrawal.
- Reactivity: Expected to react efficiently in controlled nucleophilic substitutions, particularly in environments where steric hindrance must be minimized. The cyano group may also enable further functionalization (e.g., reduction to amines).
- Applications: Potential use in synthesizing complex molecules requiring both reactivity and structural diversity (e.g., agrochemicals or bioactive sulfonamides).
Research Findings and Implications
- Electronic Effects : The trifluoromethyl derivative exhibits the highest reactivity due to -CF₃, followed by the target compound (-CN/-Cl) and the isopropyl analog.
- Cost and Availability : The trifluoromethyl variant is commercially available at >97% purity for ¥4,900/g , suggesting that the target compound (if synthesized) may command a higher price due to its structural complexity.
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride is CHClNOS, with a molecular weight of 328.16 g/mol. It contains functional groups that may interact with biological systems, including a chloro group, a cyanophenoxy moiety, and a sulfonyl chloride group.
| Property | Value |
|---|---|
| Molecular Weight | 328.16 g/mol |
| Chemical Formula | CHClNOS |
| CAS Number | 175136-72-8 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research into the antimicrobial properties of sulfonyl chlorides has shown that they can exhibit significant antibacterial activity. While specific studies on this compound are scarce, compounds with similar structures have been reported to possess antimicrobial effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Cytotoxicity
The cytotoxic effects of sulfonyl chlorides have been documented in various studies. For instance, benzene sulfonyl chloride derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. There is evidence suggesting that this compound may share similar properties, although specific cytotoxicity data remains to be fully elucidated.
Case Studies
A notable study involving benzene sulfonyl chloride highlighted its potential for causing reversible toxic damage to the liver upon percutaneous absorption. In this study, three cases were described where patients experienced severe shock after exposure, indicating the compound's potential for significant biological effects on human health . This underscores the need for careful handling and further investigation into the compound's safety profile.
Toxicological Profile
The toxicological profile of related compounds suggests that this compound may pose risks upon exposure. The compound is classified as corrosive and can cause severe irritation to skin and eyes. Inhalation may lead to respiratory issues, including pulmonary edema in cases of high exposure .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves sulfonation of the parent benzene derivative followed by chlorination. For example, sulfonyl chlorides are often synthesized via reaction of sulfonic acids with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . The presence of electron-withdrawing groups (e.g., -CN) on the phenoxy ring can accelerate chlorination but may require lower temperatures to avoid decomposition. Key factors include solvent choice (e.g., dichloromethane for polarity control), catalyst selection (e.g., FeCl₃ for regioselectivity), and inert atmosphere to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- HPLC : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per industrial standards ).
- NMR : ¹H and ¹³C NMR can confirm substitution patterns; the sulfonyl chloride group typically shows deshielded aromatic protons.
- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., [M]⁺ at m/z 290) and fragmentation patterns .
- FT-IR : Confirm S=O stretches (~1370 cm⁻¹ and 1180 cm⁻¹) and C≡N absorption (~2240 cm⁻¹) .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity in reactions with amines or alcohols. Molecular docking studies are useful for assessing interactions in catalytic systems. PubChem’s SMILES notation and 3D conformer data can serve as input for software like Gaussian or GAMESS .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported reaction yields for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in starting material purity, reaction scale, or moisture control. Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). Cross-validate analytical methods: compare HPLC () and GC-MS () results to identify impurities. Replicate studies under strictly anhydrous conditions and document O₂ levels .
Q. How does the electron-withdrawing cyano group influence the sulfonyl chloride's susceptibility to nucleophilic attack?
- Methodological Answer : The -CN group increases the electrophilicity of the sulfonyl chloride via resonance withdrawal, accelerating reactions with nucleophiles like amines. Kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water mixtures) can quantify this effect. Compare with analogs lacking -CN (e.g., 4-chlorobenzenesulfonyl chloride ) to isolate electronic contributions.
Q. What are the common side reactions or byproducts observed during synthesis, and how can they be minimized?
- Methodological Answer :
- Hydrolysis : Forms sulfonic acid in humid conditions. Use molecular sieves or Schlenk techniques to maintain anhydrous environments .
- Isomerization : Chlorine or cyanide group migration may occur at >60°C. Monitor via TLC and optimize reaction time .
- Byproducts : Use preparative HPLC to isolate and characterize impurities (e.g., disubstituted derivatives) .
Q. How do substituent positions on the aromatic rings affect the compound’s stability and reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from ortho-substituents (e.g., -Cl) reduces reactivity in Suzuki couplings. Compare with para-substituted analogs (e.g., 4-chloro-3-fluorobenzenesulfonyl chloride ) using kinetic profiling. Thermo Scientific’s structural data () can guide computational models to predict steric/electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
